4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one
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Overview
Description
4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with methoxyphenyl and methyl groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reactions: The methoxyphenyl groups can be introduced through nucleophilic substitution reactions using methoxyphenyl halides and suitable nucleophiles.
Methylation: The methyl group can be introduced through methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methoxyphenyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and methoxyphenyl groups may play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a triazole ring.
4-Methoxyphenyl isothiocyanate: Contains an isothiocyanate group instead of a triazole ring.
4-Methoxyphenylmethanol: Contains a hydroxyl group instead of a triazole ring.
Uniqueness
4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one is unique due to its triazole ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-19-20(12-14-4-8-16(23-2)9-5-14)18(22)21(13)15-6-10-17(24-3)11-7-15/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHQBNTXOQAFFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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